

Isofenphos discovery and history of use in agriculture

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Compound of Interest

Compound Name: Isofenphos

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An In-depth Technical Guide to the Discovery and Agricultural History of **Isofenphos**

Introduction

Isofenphos is a synthetic organophosphate insecticide developed for the control of a range of soil-dwelling and foliar pests.[1][2][3] As a member of the organophosphate class, its mode of action is the inhibition of the critical nervous system enzyme acetylcholinesterase.[1][4] This guide provides a comprehensive technical overview of the discovery of **isofenphos**, its history of use in agriculture, its chemical properties, mode of action, and the regulatory actions that led to the cessation of its use in many parts of the world. The information is intended for researchers, scientists, and professionals in drug and pesticide development.

Discovery and Synthesis

Isofenphos was developed in West Germany by Bayer AG and was first registered for use in the United States in 1980.[3][5] It was marketed domestically by its subsidiary, Mobay Chemical Corp, under various trade names including Oftanol™, Amaze™, and Pryfon™.[2][5] Its Bayer reference code is BAY SRA 12869.[1]

Chemical Properties

Isofenphos is a colorless oil with the chemical formula $C_{15}H_{24}NO_4PS$. [1][3] It is a chiral compound, existing as a racemic mixture of R- and S-enantiomers in its commercial

applications.[1] It is classified as a phosphoramidothioate and an organothiophosphate insecticide.[1][3]

Property	Value	Source
IUPAC Name	O-ethyl O-2-isopropoxycarbonylphenyl isopropylphosphoramidothioate	[1]
CAS Name	1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinohioyl)oxy)benzoate	[1]
CAS RN	25311-71-1	[1]
Molecular Mass	345.39 g/mol	[1]
Vapor Pressure	3.00×10^{-6} mm Hg	[3]
Water Solubility	22.1 mg/L at 20 °C	[3]
Log Kow	4.12	[3]

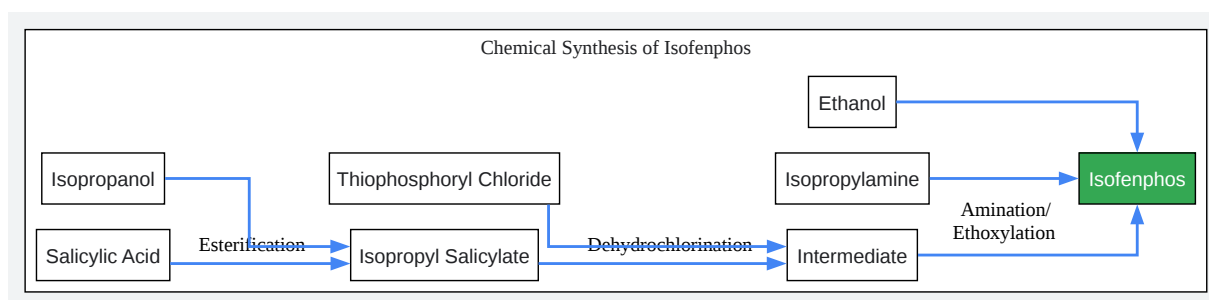
Experimental Protocol: Chemical Synthesis

The commercial production of **isofenphos** is a multi-step synthetic process.[1]

Protocol:

- Esterification: The synthesis begins with the esterification of salicylic acid with isopropanol in an acidic medium to form isopropyl salicylate.[4]
- Thiophosphorylation: The resulting isopropyl salicylate undergoes a dehydrochlorination reaction with thiophosphoryl chloride.[4]
- Amination and Ethoxylation: Finally, the addition of isopropylamine and ethanol to the intermediate product leads to the formation of **isofenphos**. [4]

A generalized representation of the commercial synthesis involves the preparation of phenyl and alkyl intermediates, which are then reacted with phosphorochloridothioate compounds to form the active phosphorothioate ester.[1] A key final step is the condensation of the phenylcarbamate moiety with the phosphorus-containing backbone.[1]



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A simplified workflow for the chemical synthesis of **Isofenphos**.

History of Agricultural Use

Isofenphos was registered as a selective, broad-spectrum insecticide with both contact and stomach action.[1][2] It was formulated as an emulsifiable concentrate, granular product, and wettable powder for various application needs.[2]

Target Pests and Crops

The primary use of **isofenphos** was as a soil insecticide to control a variety of subterranean pests.[2][6]

- Target Pests: White grubs, corn rootworms, cabbage root flies, wireworms, mole crickets, armyworms, aphids, and red spiders.[1][2][7][8]
- Primary Applications: Corn (maize), turf, ornamental trees and shrubs, carrots, peanuts, soybeans, sweet potatoes, and sugarcane.[1][2][6][9]

Approximately 60% of its annual production was used on golf courses.[4] The remainder was applied to residential and public lands.[4]

Mode of Action

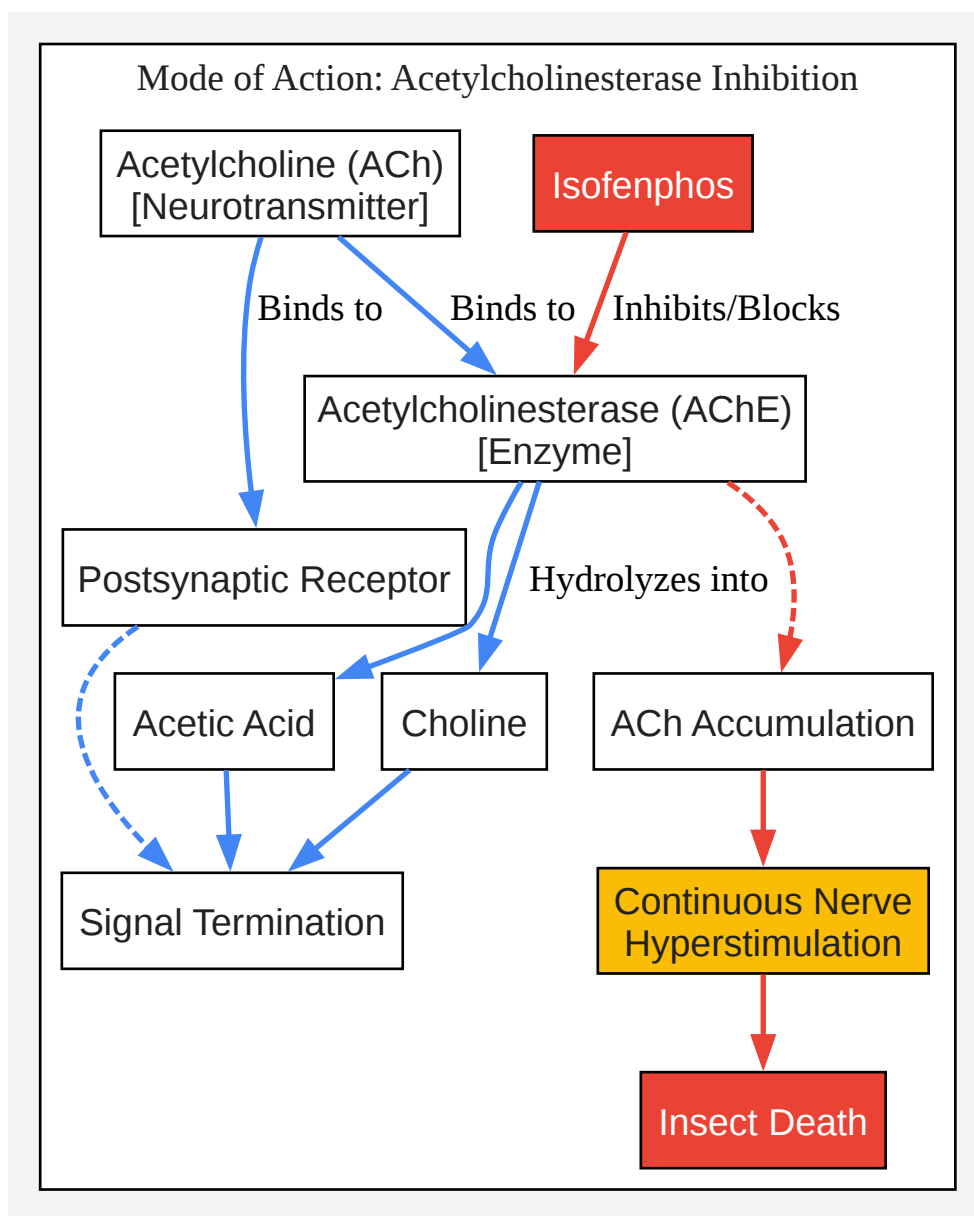
Like other organophosphate insecticides, **isofenphos** functions as an acetylcholinesterase (AChE) inhibitor.[1][2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of **isofenphos** on AChE can be determined using a modified Ellman's method.

- **Preparation of Solutions:** Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (**isofenphos**) in a suitable buffer (e.g., phosphate buffer, pH 7.4). A source of AChE (e.g., from electric eel or homogenized insect brains) is also prepared.
- **Incubation:** The enzyme is pre-incubated with various concentrations of **isofenphos** for a specified period to allow for inhibitor binding.
- **Reaction Initiation:** The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
- **Detection:** The produced thiocholine reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
- **Data Analysis:** The rate of color change is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of **isofenphos**. The IC_{50} value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined.

The inhibition of AChE by **isofenphos** leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] This results in continuous stimulation of cholinergic receptors, leading to excitotoxicity, disruption of nerve function, and ultimately, the death of the insect.[4]



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Signaling pathway of **Isofenphos** as an Acetylcholinesterase inhibitor.

Toxicology and Environmental Fate

Isofenphos is classified by the EPA as a Toxicity Class I substance, indicating high toxicity.[2]

Toxicity Data

Parameter	Species	Value	Source
Acute Oral LD ₅₀	Rat	28 - 38 mg/kg	[2]
Acute Oral LD ₅₀	Mouse	91.3 - 127 mg/kg	[2]
Acute Dermal LD ₅₀	Rat	188 mg/kg	[2]
Acute Dermal LD ₅₀	Rabbit	162 - 315 mg/kg	[2]
4-hour Inhalation LC ₅₀	Rat	0.144 - 1.3 mg/L	[2]
5-day Dietary LC ₅₀	Japanese Quail	299 ppm	[2]
96-hour LC ₅₀	Goldfish	2 mg/L	[2]
96-hour LC ₅₀	Carp	2 - 4 mg/L	[2]

Exposure can cause typical cholinergic symptoms, including increased secretions, breathing difficulty, muscle twitching, and in severe cases, convulsions and death.[2][10] Studies also indicated that **isofenphos** could cause delayed neurotoxicity.[5]

Environmental Fate

- Soil: **isofenphos** is moderately to highly persistent in soil, with a reported half-life ranging from 30 to 300 days.[2][5] It has low mobility and binds to soil particles, but it can reach surface waters via runoff.[2][11]
- Water: Hydrolysis is slow at neutral pH but increases in acidic or basic conditions.[2][3]
- Vegetation: Plants can absorb **isofenphos** from the soil, where it and its more toxic oxygen analog (**isofenphos-oxon**) can be translocated to leaves and stems.[2][11]

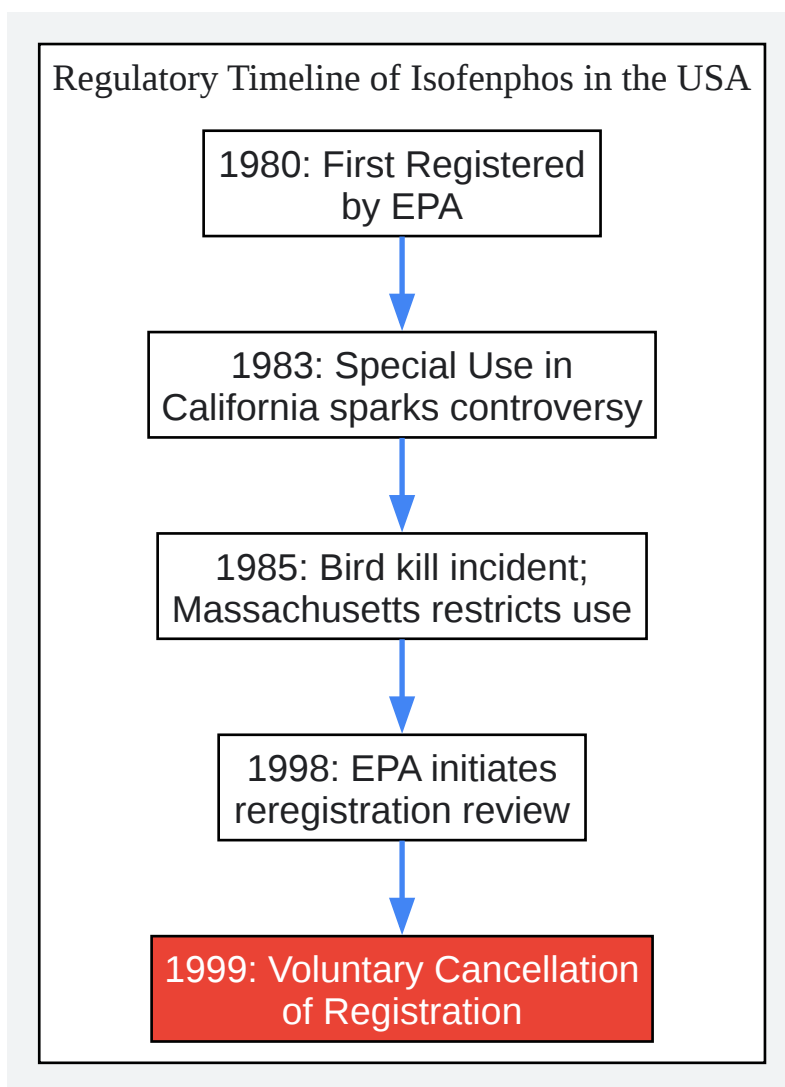
Regulatory History and Decline

Despite its effectiveness, significant concerns over the toxicity of **isofenphos** to non-target organisms and its potential for human exposure led to increased regulatory scrutiny.

- 1980: First registered for use in the United States.[3][5]

- 1983: A "Special Local Need" registration was granted in California for an eradication program against Japanese beetles, which led to public opposition and further investigation into its neurotoxicity.[5]
- 1985: An application of Oftanol™ was linked to the deaths of over 100 red-winged blackbirds in New York, leading Massachusetts to restrict its use to commercial turf only.[5]
- 1998: The EPA initiated a review of **isofenphos** as part of the reregistration process for organophosphate pesticides.[11]
- 1999: Before the EPA could complete its review, the primary manufacturer voluntarily canceled the pesticide's registration, effective December 31, 1999.[5][11] All food tolerances for **isofenphos** were revoked.[3]

The EPA's preliminary risk assessment found that acute and chronic levels of concern were exceeded for terrestrial animals and aquatic invertebrates, and most occupational and residential exposure scenarios were of concern.[5][11]



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Key dates in the US regulatory history of **Isofenphos**.

Conclusion

Isofenphos was an effective organophosphate insecticide widely used for several decades to control soil and foliar pests in agricultural and turf settings. Its discovery by Bayer AG provided a tool for managing significant insect pressures. However, its high toxicity to non-target organisms, potential for human exposure, and evidence of neurotoxicity led to significant regulatory action and public concern. The eventual voluntary cancellation of its registration in the United States highlights the evolving standards of pesticide safety and the importance of comprehensive risk assessments that consider broad ecological and human health impacts.

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